Cas no 160433-40-9 (Bisandrographolide D)

Bisandrographolide D structure
Bisandrographolide D structure
Nome del prodotto:Bisandrographolide D
Numero CAS:160433-40-9
MF:C41H60O9
MW:696.909713745117
CID:190327

Bisandrographolide D Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Furanpentanoic acid, a-[2-[(1R,4aS,5R,6R,8aS)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethylidene]-d-[[(1R,4aS,5R,6R,8aS)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]methyl]-2,5-dihydro-g,2-dioxo-, methyl ester, (aE)- (9CI)
    • 3-Furanpentanoicacid, a-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethylidene]-d-[[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]methyl]-2,5-dihydro-g,2-dioxo-, methyl ester, [1R-[1a[E(1R*,4aS*,5R*,6R*,8aS*)],4ab,5a,6a,8aa]]-
    • Bisandrographolide D
    • CID 102077295
    • 3-Furanpentanoic acid, α-[2-[(1R,4aS,5R,6R,8aS)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethylidene]-δ-[[(1R,4aS,5R,6R,8aS)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]methyl]-2,5-dihydro-γ,2-dioxo-, methyl ester, (αE)- (9CI)
    • Inchi: 1S/C41H60O9/c1-24-8-12-32-38(3,17-14-34(45)40(32,5)22-42)29(24)11-10-26(36(47)49-7)20-31(44)28(27-16-19-50-37(27)48)21-30-25(2)9-13-33-39(30,4)18-15-35(46)41(33,6)23-43/h10,16,28-30,32-35,42-43,45-46H,1-2,8-9,11-15,17-23H2,3-7H3/b26-10+/t28?,29-,30-,32+,33+,34-,35-,38+,39+,40+,41+/m1/s1
    • Chiave InChI: XROWRFVLPINXAN-VFKRGTNXSA-N
    • Sorrisi: O[C@@H]1CC[C@@]2(C)[C@H](CC(C3C(=O)OCC=3)C(C/C(/C(=O)OC)=C\C[C@@H]3C(=C)CC[C@@H]4[C@](C)(CO)[C@@H](CC[C@]43C)O)=O)C(=C)CC[C@@H]2[C@]1(C)CO

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 50
  • Conta legami ruotabili: 12
  • Complessità: 1440
  • Superficie polare topologica: 151

Proprietà sperimentali

  • Densità: 1.21±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 818.4±65.0 °C(Predicted)
  • pka: 14.84±0.70(Predicted)
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd